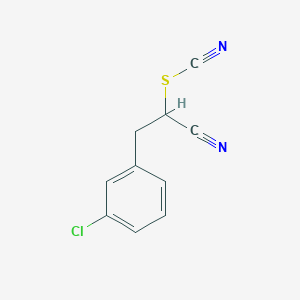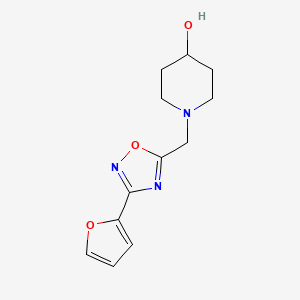
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, an ethylamine linker, and a piperidine ring, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Ethylamine Linker Addition: The pyrazole ring is then reacted with ethylamine to introduce the ethylamine linker.
Piperidine Ring Addition: Finally, the ethylamine-linked pyrazole is reacted with piperidine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-(piperidin-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
2-((2-(1H-Imidazol-1-yl)ethyl)amino)-1-(piperidin-1-yl)ethan-1-one: Similar structure with an imidazole ring instead of a pyrazole ring.
2-((2-(1H-Triazol-1-yl)ethyl)amino)-1-(piperidin-1-yl)ethan-1-one: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-1-(piperidin-1-yl)ethan-1-one is unique due to its specific combination of a pyrazole ring, ethylamine linker, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-(2-pyrazol-1-ylethylamino)ethanone |
InChI |
InChI=1S/C12H20N4O/c17-12(15-7-2-1-3-8-15)11-13-6-10-16-9-4-5-14-16/h4-5,9,13H,1-3,6-8,10-11H2 |
InChI Key |
PPMHTBQDJITXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CNCCN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)
![1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]proline](/img/structure/B14912498.png)








